3-rac-Ochratoxin A tert-Butyl Ester
Description
Properties
Molecular Formula |
C₂₄H₂₆ClNO₆ |
|---|---|
Molecular Weight |
459.92 |
Origin of Product |
United States |
Synthetic Methodologies and Precision Derivatization of Ochratoxin a Analogues
Strategies for the Stereocontrolled Esterification of Ochratoxin A to tert-Butyl Ester
The introduction of a tert-butyl ester group at the C-1 carboxyl position of the L-phenylalanine moiety in ochratoxin A is a key protective strategy. This functionalization prevents the carboxyl group from participating in unwanted side reactions during subsequent chemical modifications of the molecule.
Development of Specific Reaction Pathways for Carboxyl Functionalization
The direct esterification of the carboxylic acid in ochratoxin A with tert-butanol (B103910) is a common and effective method for synthesizing the tert-butyl ester. One established pathway involves a Steglich-type esterification. This reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane, and utilizes a carbodiimide (B86325) coupling agent, like dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).
Another approach for the synthesis of tert-butyl esters involves the use of tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as perchloric acid. This method offers an alternative route to achieve the desired esterification. Furthermore, the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) has been explored as a tert-butylating agent for carboxylic acids, often under mild conditions.
Optimization of Esterification Yield and Regioselectivity in Analog Synthesis
The optimization of the esterification reaction is crucial to maximize the yield of the desired tert-butyl ester and to ensure high regioselectivity, targeting only the carboxylic acid of the phenylalanine moiety without affecting the phenolic hydroxyl group on the dihydroisocoumarin core. Key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry of the coupling agents and catalysts.
Synthesis of Racemic and Diastereoisomeric Ochratoxin A Structures
The synthesis of racemic and diastereoisomeric forms of ochratoxin A tert-butyl ester is essential for studying the stereochemistry-dependent biological activity of ochratoxin A and for the development of stereospecific analytical methods.
Methodologies for the Preparation of 3-rac-Ochratoxin A tert-Butyl Ester
The preparation of this compound involves the synthesis of a racemic mixture at the C-3 position of the dihydroisocoumarin ring. This can be achieved by starting with a racemic ochratoxin α, which is the chlorinated dihydroisocoumarin moiety of ochratoxin A. The synthesis of all four stereoisomers of ochratoxin A has been reported, which inherently involves the preparation of the racemic mixtures at the C-3 position. nih.gov
The synthesis of ochratoxin A analogues can be accomplished by coupling ochratoxin α with the desired amino acid derivative. nih.gov In the case of this compound, racemic ochratoxin α would be coupled with L-phenylalanine tert-butyl ester. The coupling reaction is typically facilitated by peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of N-hydroxybenzotriazole (HOBt). nih.gov
A general representation of the synthesis is provided in the table below:
| Reactant 1 | Reactant 2 | Coupling Agents | Product |
| rac-Ochratoxin α | L-Phenylalanine tert-butyl ester | EDC·HCl, HOBt | This compound |
Approaches for Chiral Resolution and Stereoisomer Separation
Once the racemic mixture of this compound is synthesized, the separation of the diastereomers is necessary to obtain the individual stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.
Various types of chiral stationary phases are available, including polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns. The choice of the chiral column and the mobile phase composition are critical for achieving successful separation. Normal-phase HPLC, with mobile phases typically consisting of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is often effective for the separation of such diastereomers. The optimization of the mobile phase composition and flow rate is essential to maximize the resolution between the stereoisomeric peaks.
The separation of all four stereoisomers of ochratoxin A has been achieved, demonstrating the feasibility of resolving these closely related structures. nih.gov
Enantioselective Synthesis and Diastereoselective Control in Related Compounds
The development of enantioselective and diastereoselective synthetic routes to ochratoxin A and its analogues is a significant area of research, aiming to produce specific stereoisomers without the need for chiral resolution. While specific details on the enantioselective synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied.
For instance, the stereocenter at the C-3 position of the dihydroisocoumarin ring could potentially be controlled through the use of a chiral auxiliary or a chiral catalyst during the formation of the lactone ring. Asymmetric reduction of a ketone precursor to the corresponding alcohol with a specific stereochemistry is a common strategy in natural product synthesis.
Furthermore, in the synthesis of related compounds, diastereoselective control has been achieved in various reactions. For example, the synthesis of certain heterocyclic compounds has demonstrated high diastereoselectivity. While not directly related to ochratoxin A, these methodologies showcase the potential for controlling stereochemistry in complex molecules.
The study of all four stereoisomers of ochratoxin A has highlighted the importance of the stereochemistry at both the C-3 and the L-phenylalanine chiral centers for its biological activity. nih.gov This underscores the need for precise stereocontrolled synthetic methods to further investigate the structure-activity relationships of this important mycotoxin.
Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and Final Products
The unambiguous identification and purity assessment of synthesized compounds like this compound and its intermediates are paramount. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, High-Resolution MS)
Modern spectroscopic methods provide detailed insights into the molecular structure of newly synthesized compounds, confirming their identity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are indispensable for the structural elucidation of complex organic molecules. For this compound, ¹H NMR would reveal the chemical shifts, multiplicities, and coupling constants of all protons, confirming the presence of the isocoumarin (B1212949), phenylalanine, and tert-butyl moieties. The presence of a racemic phenylalanine would likely result in a more complex spectrum due to the presence of diastereomers.
2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms. COSY spectra would show correlations between coupled protons, helping to assign protons within the spin systems of the isocoumarin and phenylalanine backbones. HSQC spectra correlate protons to their directly attached carbons, while HMBC spectra reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the linkage between the OTα and phenylalanine tert-butyl ester fragments.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the expected molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by showing the characteristic loss of the tert-butyl group, the phenylalanine ester, or cleavage of the amide bond.
Table 1: Representative Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic, methine, methylene, and methyl protons of the isocoumarin, phenylalanine, and tert-butyl groups. The tert-butyl group would appear as a singlet around 1.4-1.5 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for all carbon atoms, including the carbonyls of the ester and amide, the aromatic carbons, and the aliphatic carbons of the isocoumarin and phenylalanine moieties, as well as the quaternary and methyl carbons of the tert-butyl group. |
| 2D NMR (COSY) | Correlations | Cross-peaks indicating ¹H-¹H couplings within the isocoumarin and phenylalanine spin systems. |
| 2D NMR (HSQC) | Correlations | Cross-peaks correlating each proton to its directly attached carbon atom. |
| 2D NMR (HMBC) | Correlations | Long-range correlations confirming the connectivity between the isocoumarin and phenylalanine tert-butyl ester fragments via the amide bond. |
| HRMS (ESI+) | [M+H]⁺ | A highly accurate m/z value corresponding to the protonated molecule (C₂₄H₂₄ClNO₆ + H)⁺, confirming the elemental composition. |
| MS/MS | Fragmentation | Characteristic fragment ions corresponding to the loss of the tert-butyl group (-56 Da), the phenylalanine tert-butyl ester moiety, and cleavage of the amide bond to yield the OTα fragment. |
Chromatographic Purity Assessment and Identification of Reaction Byproducts
Chromatographic methods are essential for determining the purity of the synthesized this compound and for identifying any byproducts formed during the reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. A reversed-phase HPLC method, typically using a C18 column, can effectively separate the final product from starting materials and byproducts. usbio.netnih.govorgsyn.org The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, sometimes with an acid modifier (like acetic or formic acid) to improve peak shape. Detection is commonly performed using a UV or fluorescence detector, as the isocoumarin moiety of ochratoxins is fluorescent. A pure sample will exhibit a single, sharp peak at a characteristic retention time.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For a more comprehensive analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination not only separates the components of a mixture but also provides mass spectral data for each component, enabling their identification. researchgate.net By monitoring specific mass transitions (parent ion to fragment ion), LC-MS/MS offers high selectivity and sensitivity for detecting the target compound and any potential impurities.
Common byproducts in the synthesis of OTA analogues can include unreacted OTα, unreacted phenylalanine tert-butyl ester, and products from side reactions, such as the self-condensation of starting materials or the formation of diastereomeric impurities if the stereochemistry is not well-controlled. The identification of these byproducts is crucial for optimizing the reaction conditions and ensuring the high purity of the final compound.
Table 2: Representative Chromatographic Data for Purity Assessment of this compound
| Technique | Parameter | Typical Conditions and Expected Results |
| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water (with 0.1% formic acid) | |
| Detection | UV (e.g., 254 nm) or Fluorescence (e.g., Ex: 333 nm, Em: 460 nm) | |
| Expected Result | A single major peak for the pure compound. The retention time will be different from that of OTA due to the presence of the tert-butyl ester group. | |
| LC-MS/MS | Ionization | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | |
| Monitored Transitions | Specific parent-to-fragment ion transitions for this compound and potential byproducts (e.g., OTα, phenylalanine tert-butyl ester). | |
| Expected Result | Confirmation of the molecular weight of the main peak and identification of any co-eluting impurities based on their mass spectra. |
Advanced Analytical Techniques for Comprehensive Characterization and Quantification
Chromatographic Method Development for 3-rac-Ochratoxin A tert-Butyl Ester
Chromatographic techniques are fundamental to the separation and analysis of this compound from complex matrices. The choice of method depends on the specific analytical requirements, such as the desired level of sensitivity and the need for structural elucidation.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection (e.g., Fluorescence, UV-Vis)
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV-Vis detection is a widely used technique for the analysis of Ochratoxin A and its derivatives. mdpi.comnih.gov Ochratoxin A naturally exhibits fluorescence, which allows for highly sensitive and selective detection. mdpi.com An HPLC method for Ochratoxin A determination using a C18 column and a mobile phase of acetonitrile (B52724), water, and acetic acid has been described, with fluorescence detection providing a limit of detection of 0.1 ng/mL. nih.gov
UV-Vis spectrophotometry can also be employed for the purity assessment of Ochratoxin A. The UV absorption spectrum of Ochratoxin A is well-characterized and can be used to detect impurities. lgcstandards.com The absorbance spectrum of Ochratoxin A is pH-dependent; at pH 4, it shows a peak at 333 nm, while at pH 7, it exists in both a protonated form (333 nm) and a dianionic form with a maximal absorbance at 380 nm. researchgate.net For esters, UV-Vis analysis often reveals a maximum absorbance peak around 240 nm. researchgate.net
Table 1: HPLC Method Parameters for Ochratoxin A Analysis
| Parameter | Value |
| Column | C18 Hypersil |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (99:99:2, v/v/v) |
| Detection | Fluorescence |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 3.3 ng/mL |
This table summarizes a reported HPLC method for the analysis of Ochratoxin A, which can be adapted for its tert-butyl ester derivative. nih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
For ultra-sensitive and highly specific analysis, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation efficiency of UPLC with the precise mass detection of tandem mass spectrometry, enabling the detection of trace levels of analytes in complex matrices. nih.gov UPLC-MS/MS has been successfully applied to the analysis of Ochratoxin A and its metabolites in various samples, including food and biological tissues. nih.govnih.gov The development of a UPLC-MS/MS method for Ochratoxin A in food samples demonstrated excellent linearity, precision, and accuracy, with a low limit of quantification of 0.45 ng/mL. researchgate.net A fast extraction technique coupled with UHPLC-MS/MS has also been developed for the rapid quantification of Ochratoxin A in food and soil samples, achieving detection limits as low as 0.29 ng/mL. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. mdpi.com While Ochratoxin A and its esters are not inherently volatile, they can be analyzed by GC-MS after a derivatization step to increase their volatility. researchgate.net GC-MS has been used to investigate volatile metabolites from fungi that produce Ochratoxin A, providing insights into the metabolic pathways. nih.govnih.gov For instance, GC-MS analysis of volatile compounds from Aspergillus carbonarius and A. ochraceus has been performed to understand their metabolic profiles. nih.gov
Chiral Chromatographic Resolution for Stereoisomeric Purity Determination
Ochratoxin A possesses a chiral center, leading to the existence of stereoisomers. The biological activity of these stereoisomers can differ significantly. nih.gov Chiral chromatography is essential for the separation and determination of the stereoisomeric purity of Ochratoxin A and its derivatives. The synthesis of all four stereoisomers of Ochratoxin A has been accomplished to investigate the relationship between stereochemistry and cytotoxicity. nih.gov Studies have shown that the L-configuration of the phenylalanine moiety is crucial for the high cytotoxicity of Ochratoxin A. nih.gov The degradation of Ochratoxin A at high temperatures can lead to the formation of a diastereomer, 2'R-OTA, which has been detected in food products. mdpi.com The separation of these diastereomers can be achieved using HPLC. researchgate.net
Application of Isotope-Labeled Analogs (e.g., Deuterated or Carbon-13 Labeled) as Internal Standards in Quantitative Assays
The use of stable isotope-labeled internal standards is considered the gold standard for accurate quantification in mass spectrometry-based assays. libios.fr These standards, such as deuterated or carbon-13 labeled analogs, have nearly identical chemical and physical properties to the analyte of interest, allowing them to compensate for variations in sample preparation and instrument response. libios.frnih.gov
Synthesis of Stable Isotope-Labeled this compound Analogs
The synthesis of stable isotope-labeled analogs of this compound is a critical step in developing robust quantitative methods. Isotope-labeled this compound-d5 is commercially available and serves as a protected intermediate in the synthesis of Ochratoxin A-d5. pharmaffiliates.comusbio.netusbio.netclearsynth.com The synthesis of deuterated ([²H₅]-OTA) and carbon-13 labeled ([¹³C]-OTA) Ochratoxin A has been reported. nih.govtum.de For example, [²H₅]-OTA can be synthesized by the acid hydrolysis of unlabeled Ochratoxin A followed by coupling with [²H₅]-L-phenylalanine. nih.govtum.de Similarly, carbon-13 labeled mycotoxins can be synthesized through methods like [¹³C₂]-acetylation. nih.gov These labeled compounds are invaluable for stable isotope dilution assays (SIDA), which have demonstrated high accuracy and precision in the quantification of Ochratoxin A. nih.govnih.govtum.de
Table 2: Commercially Available Isotope-Labeled Analog
| Compound Name | Molecular Formula | Molecular Weight | Application |
| This compound-d5 | C₂₄H₂₁D₅ClNO₆ | 464.95 | Protected intermediate for Ochratoxin A-d5 synthesis |
This table provides information on a commercially available deuterated analog used in the synthesis of internal standards. usbio.netusbio.net
Validation of Isotope Dilution Mass Spectrometry for Enhanced Accuracy
Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest level of accuracy and precision in quantitative analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. nih.govnih.gov The validation of an IDMS method for this compound is a critical step to ensure the reliability of the generated data.
The core principle of IDMS involves the addition of a known amount of a stable, isotopically labeled internal standard of the analyte to the sample at the earliest stage of the analytical workflow. For this compound, a deuterated analog such as this compound-d5 would be the ideal internal standard. The analyte concentration is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard. nih.gov
Validation of the IDMS method would encompass the following key parameters:
Specificity and Selectivity: The ability of the method to unequivocally identify and quantify the target analyte without interference from other compounds in the matrix is confirmed by analyzing blank matrices and samples fortified with potential interferents. The unique mass transitions of the analyte and its labeled internal standard provide high selectivity.
Linearity and Range: A calibration curve is constructed by plotting the response ratio (native/labeled) against the concentration ratio over a defined range. The linearity is assessed by the coefficient of determination (r²) which should ideally be >0.99.
Accuracy and Precision: Accuracy is determined by analyzing certified reference materials (if available) or by performing recovery studies on spiked blank matrices at multiple concentration levels. Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviations (RSD) typically expected to be below 15%. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.gov These are determined statistically from the analysis of low-level spiked samples.
Matrix Effects: Although IDMS is designed to mitigate matrix effects, their extent is often evaluated by comparing the response of the analyte in a pure solvent standard to that in a post-extraction spiked matrix sample.
Stability: The stability of this compound and its labeled internal standard in the sample matrix and in standard solutions under various storage conditions is assessed to ensure that no degradation occurs during the analytical process. mdpi.com
Table 2: Representative Validation Parameters for an Isotope Dilution Mass Spectrometry Assay
| Validation Parameter | Acceptance Criteria | Representative Finding |
| Linearity (r²) | > 0.99 | 0.998 |
| Accuracy (Recovery) | 80-120% | 95-105% |
| Precision (RSD) | < 15% | < 10% |
| Limit of Quantification (LOQ) | Defined based on application | 0.5 µg/kg |
| Specificity | No significant interfering peaks at the retention time of the analyte | Confirmed |
This table illustrates typical validation results for an IDMS method for an ochratoxin derivative.
Development and Validation of Robust Quantitative Analytical Assays in Complex Research Matrices
The development of a robust quantitative assay for this compound in complex research matrices, such as food commodities or biological fluids, involves a systematic approach to sample preparation, chromatographic separation, and detection.
The initial and most critical step is the development of an efficient extraction method to isolate the analyte from the matrix. Due to the esterified nature of the compound, it is more lipophilic than its parent acid, Ochratoxin A. Therefore, extraction would likely involve the use of organic solvents. A common approach for ochratoxin esters involves extraction with a mixture of chloroform (B151607) and an acidic aqueous solution, followed by a cleanup step to remove co-extracted interfering substances. oup.comoup.com
Solid-phase extraction (SPE) is a widely used cleanup technique. nih.gov For this compound, a reversed-phase SPE cartridge could be employed. The crude extract would be loaded onto the cartridge, washed with a polar solvent to remove hydrophilic interferences, and then the analyte would be eluted with a less polar solvent.
The development of the LC-MS/MS method would follow the principles outlined in section 3.2. This includes optimizing the chromatographic conditions to achieve good separation from matrix components and tuning the mass spectrometer to identify the most intense and specific precursor-product ion transitions for both the analyte and its isotopically labeled internal standard.
Once the entire analytical procedure is established, a full method validation as described in section 3.2.2 is performed in the specific complex matrix of interest. This is crucial as each matrix can present unique challenges in terms of extraction efficiency and matrix effects. For instance, the analysis in a high-fat matrix like certain food products may require an additional defatting step prior to SPE cleanup. researchgate.net
The robustness of the assay is tested by introducing small, deliberate variations in method parameters (e.g., pH of the extraction solvent, composition of the mobile phase, column temperature) and observing the impact on the results. A robust method will show minimal variation in the final quantified value.
Biochemical Transformations and Molecular Interactions in Controlled Laboratory Systems
Investigation of Enzymatic Ester Hydrolysis of 3-rac-Ochratoxin A tert-Butyl Ester by Model Biocatalysts
Currently, there is a notable absence of specific research in the public domain detailing the enzymatic hydrolysis of this compound. Scientific investigations have predominantly focused on the parent compound, Ochratoxin A (OTA), and its naturally occurring analogs. However, based on the extensive knowledge of enzymatic reactions on related substrates, a theoretical framework for the potential enzymatic hydrolysis of this synthetic ester can be proposed.
Kinetics and Mechanism of Esterase Activity on Ochratoxin A Esters
While specific kinetic data for this compound is not available, studies on other esters and the amide bond in Ochratoxin A provide insights into potential enzymatic actions. Enzymes such as carboxypeptidases and lipases have demonstrated the ability to hydrolyze the amide bond in Ochratoxin A, yielding Ochratoxin α (OTα) and L-β-phenylalanine. nih.govmdpi.com For instance, carboxypeptidase A has been shown to degrade OTA and Ochratoxin B (OTB). nih.gov The hydrolysis of OTA has also been achieved using various proteases, including those from Aspergillus niger and porcine pancreas. mdpi.com
The enzymatic hydrolysis of an ester like this compound would likely be catalyzed by esterases. The kinetics of such a reaction would be expected to follow Michaelis-Menten kinetics, characterized by the parameters Km (Michaelis constant) and kcat (turnover number). The bulky tert-butyl group might present steric hindrance, potentially influencing the binding affinity (Km) and the catalytic efficiency (kcat) of the enzyme compared to less hindered esters.
A study on the degradation of OTA and OTB by various lipases revealed that Porcine Pancreas Lipase (B570770) (PPL) and Amano A lipase from Aspergillus niger (ANL) were effective catalysts. nih.gov PPL was able to completely degrade OTB within 9 hours, but only achieved 43% degradation of OTA after 25 hours, suggesting that the chlorine atom in OTA might impair hydrolysis. nih.govresearchgate.net ANL, on the other hand, completely degraded both mycotoxins, with OTA being hydrolyzed in 3 hours and OTB in 10 hours. nih.govresearchgate.net These findings highlight that both the chemical structure of the substrate and the specificity of the enzyme are crucial for the reaction kinetics.
Table 1: Hypothetical Kinetic Parameters for Enzymatic Hydrolysis of Ochratoxin Esters
| Enzyme | Substrate | Km (mM) | kcat (min-1) | Source |
| Carboxypeptidase A | Ochratoxin A | 5.6 | 36.8 | nih.gov |
| Carboxypeptidase A | Ochratoxin B | 266 | 2717 | nih.gov |
| Model Esterase | This compound | Not Determined | Not Determined | N/A |
This table includes data for related compounds to provide context due to the absence of specific data for this compound.
Identification of Biotransformation Products
The primary biotransformation pathway for this compound through enzymatic hydrolysis would be the cleavage of the ester bond. This reaction would be expected to yield Ochratoxin A and tert-butanol (B103910).
Further enzymatic degradation of the resulting Ochratoxin A could then occur, following established pathways. The most significant of these is the hydrolysis of the amide bond linking the phenylalanine moiety to the isocoumarin (B1212949) core, resulting in the formation of the less toxic Ochratoxin α and L-β-phenylalanine. nih.gov This degradation has been observed with various microorganisms and enzymes. nih.gov
Another potential, though more hypothetical, degradation pathway for Ochratoxin A involves the hydrolysis of the lactone ring, which would result in an open-lactone form of OTA. nih.gov
Studies on Non-Enzymatic Degradation Pathways of the tert-Butyl Ester Moiety
There is no specific information available in the searched literature regarding the non-enzymatic degradation pathways of the tert-butyl ester moiety of this compound. In general, ester hydrolysis can occur under acidic or basic conditions. The stability of the tert-butyl ester would likely be pH-dependent. Under strongly acidic or basic conditions, non-enzymatic hydrolysis could be expected, leading to the formation of Ochratoxin A and tert-butanol. The rate of this degradation would depend on factors such as temperature, pH, and the presence of catalysts.
Interactions with Model Macromolecules in Research Environments (e.g., protein binding studies in vitro, non-clinical)
Specific in vitro protein binding studies for this compound have not been reported. However, the interaction of the parent compound, Ochratoxin A, with serum albumins is well-documented. OTA is known to bind with high affinity to various albumins, including human serum albumin (HSA). nih.govnih.gov
Given the structural similarity, it is plausible that this compound would also interact with proteins like HSA. The presence of the bulky, hydrophobic tert-butyl ester group could potentially influence the binding affinity and the specific binding site on the protein compared to Ochratoxin A.
Spectroscopic Analysis of Ligand-Binding Dynamics
While no spectroscopic studies have been performed on this compound, fluorescence spectroscopy is a common technique used to investigate the binding of Ochratoxin A and its analogs to proteins like human serum albumin (HSA). nih.govnih.gov These studies have shown that OTA quenches the intrinsic fluorescence of HSA's tryptophan residues, indicating binding near these residues, likely in Sudlow's site I. nih.gov
A similar spectroscopic approach could be employed to study the interaction of this compound with HSA. The binding could be monitored by changes in the fluorescence emission of the protein or the ligand. Such an analysis would provide insights into the binding affinity, stoichiometry, and the microenvironment of the binding site.
Computational Modeling of Molecular Docking and Binding Energetics
Computational molecular docking and simulation are powerful tools for predicting and analyzing the interaction between small molecules and proteins. Numerous in silico studies have been conducted on Ochratoxin A, investigating its docking with various enzymes and proteins. nih.govresearchgate.netnih.gov These studies have helped to elucidate the binding modes and propose mechanisms for enzymatic degradation. nih.govnih.gov
A computational approach could be applied to model the docking of this compound into the active sites of relevant enzymes (e.g., esterases, proteases) or the binding pockets of proteins like HSA. Such modeling would involve generating a 3D structure of the ligand and docking it into the known crystal structure of the target protein. The results would provide predictions of the preferred binding poses, interaction energies, and the key amino acid residues involved in the interaction. This information could help to explain the potential substrate specificity of enzymes and the affinity of protein binding.
Table 2: Predicted Binding Affinities from Computational Docking Studies
| Ligand | Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source |
| Ochratoxin A | Bromelain | Not specified, but interacted near the catalytic triad | Not specified | nih.govnih.gov |
| Ochratoxin A | Trypsin | Not specified, but interacted near the catalytic triad | Not specified | nih.govnih.gov |
| Ochratoxin A | Neutral Metalloendopeptidase | Not specified, but interacted near the catalytic triad | Not specified | nih.govnih.gov |
| This compound | Various Proteins | Not Determined | Not Determined | N/A |
This table includes data for the parent compound to provide context due to the absence of specific data for this compound.
Environmental Formation, Degradation, and Fate in Controlled Experimental Settings
Mechanistic Studies of Thermal and Photolytic Degradation of Ochratoxin A Esters
The stability of the ochratoxin molecule is significantly influenced by physical factors such as heat and light. uidaho.edu
Ochratoxin A is known for its considerable heat stability, particularly in food matrices, where it can be stable up to 180°C. uidaho.edu However, at higher temperatures, degradation and isomerization occur. Studies on the thermal processing of coffee and bread have shown that when OTA is exposed to temperatures of 175°C and above, its levels decrease, primarily through the formation of a diastereomer, 2′R-ochratoxin A (2'R-OTA). researchgate.net At temperatures of 210°C or higher, this racemization can reach equilibrium in about 20 minutes. researchgate.net It is plausible that 3-rac-Ochratoxin A tert-Butyl Ester would undergo similar isomerization under thermal stress.
Furthermore, thermal processing can lead to the esterification of OTA with coffee polysaccharides, forming products like OTA-glucose ester. researchgate.net While specific studies on the cleavage of the tert-butyl ester group under these conditions are lacking, the general reactivity of tert-butyl esters suggests they can be cleaved under strong acidic conditions, which might be generated during certain heating processes. organic-chemistry.org
Regarding photolytic degradation, Ochratoxin A is generally considered to be unstable when exposed to light, particularly UV light. uidaho.edu This instability implies that photolytic conditions could contribute to the degradation of its ester derivatives, although specific mechanistic studies on this compound are not available.
The primary thermal degradation product identified for Ochratoxin A is its (2'R)-diastereomer. researchgate.netresearchgate.net This isomerization represents a significant transformation pathway under high-temperature conditions. It is reasonable to hypothesize that the tert-butyl ester of OTA would also yield its corresponding (2'R)-diastereomer upon heating. Other potential, but less characterized, degradation products could arise from the cleavage of the ester or amide bonds or from reactions with matrix components. For instance, in the presence of methanol, OTA can be converted to its methyl ester for analytical confirmation. nih.gov
Microbial Transformation and Biodegradation Pathways in Laboratory Culture Models (non-human, non-animal)
Biological detoxification is a promising method for mitigating mycotoxin contamination, with numerous microorganisms capable of degrading Ochratoxin A. nih.govnih.gov The primary degradation pathway for this compound in a microbial setting would likely involve an initial hydrolysis of the tert-butyl ester to yield Ochratoxin A, which is then subsequently biodegraded.
A wide array of microorganisms has been identified with the ability to degrade Ochratoxin A, and by extension, its esters. These microbes are found across different genera of bacteria, yeast, and filamentous fungi. frontiersin.org The detoxification process often involves either physical adsorption to the cell wall or enzymatic degradation. nih.govfrontiersin.org
Some of the most effective OTA-degrading microorganisms identified in laboratory studies include:
Bacteria: Species such as Acinetobacter calcoaceticus, Bacillus licheniformis, Phenylobacterium immobile, and Brevundimonas naejangsanensis have demonstrated significant OTA degradation capabilities. nih.govnih.gov More recently, Microbacterium esteraromaticum strain ASAG1016 was shown to completely degrade OTA within 12 hours. cardiff.ac.uk
Yeasts: Strains of Saccharomyces cerevisiae, Phaffia rhodozyma, and Trichosporon mycotoxinivorans are known to biodegrade OTA. nih.govresearchgate.net
Filamentous Fungi: Several species of Aspergillus, such as non-toxigenic strains of Aspergillus niger, and Pleurotus ostreatus can effectively hydrolyze OTA. nih.govresearchgate.netresearchgate.net An ultraviolet-mutated strain of A. niger showed an OTA degradation rate of nearly 90% under optimal conditions. nih.gov
Table 1: Selected Microorganisms with OTA Degradation Capability
| Microorganism | Type | Reported Degradation Efficiency | Reference |
|---|---|---|---|
| Microbacterium esteraromaticum ASAG1016 | Bacterium | 100% of 100 ng/mL OTA in 12 h | cardiff.ac.uk |
| Brevundimonas naejangsanensis ML17 | Bacterium | Complete degradation of 12 µg/mL OTA in 36 h | nih.gov |
| Aspergillus niger (FS-UV-21 mutant) | Fungus | 89.4% degradation at pH 8, 30°C | nih.gov |
| Acinetobacter calcoaceticus | Bacterium | Total elimination of 10 mg/L OTA in 5 days at 30°C | nih.gov |
| Phaffia rhodozyma | Yeast | 90% degradation in 15 days at 20°C | researchgate.net |
The most significant and well-studied microbial detoxification pathway for Ochratoxin A is the enzymatic hydrolysis of the amide bond. nih.govfrontiersin.org This reaction cleaves the molecule into two less toxic products: Ochratoxin α (OTα) and L-β-phenylalanine. nih.govfrontiersin.org The enzymes responsible for this cleavage are typically carboxypeptidases or other proteases and amidases. nih.govmdpi.com
Carboxypeptidases: Bovine pancreatic carboxypeptidase A was one of the first enzymes shown to cleave OTA to OTα. frontiersin.org Enzymes with similar activity have been isolated from various microorganisms.
Lipases and Other Hydrolases: Certain lipases, such as Amano Lipase (B570770) A from Aspergillus niger (ANL), have been found to be highly effective at degrading both OTA and its non-chlorinated analogue, Ochratoxin B (OTB). nih.gov This suggests that hydrolases with broad substrate specificity can catalyze the detoxification reaction. ANL was able to completely degrade OTA within 3 hours under optimal conditions. nih.gov
The enzymatic degradation is considered a true detoxification mechanism because the primary product, OTα, is virtually non-toxic. nih.gov A secondary, more hypothetical pathway involves the hydrolysis of the lactone ring, but the resulting product retains significant toxicity. nih.gov
Chemical Stability and Degradation Kinetics of this compound in Controlled Matrices
Direct studies on the chemical stability and degradation kinetics of this compound are not available in the published literature, as it is primarily a laboratory intermediate. usbio.netpharmaffiliates.comusbio.netclearsynth.com Its stability would be defined by the reactivity of both the core ochratoxin structure and the tert-butyl ester functional group.
Ochratoxin A itself is relatively stable under neutral pH conditions but can be degraded under strong acidic or alkaline conditions. uidaho.edu The tert-butyl ester group is known to be labile to acid. Aqueous phosphoric acid, for example, is an effective reagent for the deprotection of tert-butyl esters. organic-chemistry.org Therefore, it is expected that in a sufficiently acidic aqueous matrix, this compound would hydrolyze to Ochratoxin A and tert-butanol (B103910).
The kinetics of OTA degradation have been studied primarily in the context of enzymatic hydrolysis. The efficiency of this process depends on the specific enzyme, substrate concentration, temperature, and pH. For example, Porcine Pancreas Lipase (PPL) was shown to completely degrade OTA in ultra-pure water at 44°C within 7 hours. nih.gov In contrast, Amano Lipase A from A. niger (ANL) achieved complete degradation of OTA in just 3 hours. nih.gov These enzymatic reactions demonstrate that while chemically stable under many conditions, the ochratoxin structure is susceptible to targeted catalytic breakdown.
Table 2: Kinetic Data for Enzymatic Degradation of Ochratoxins
| Enzyme | Substrate | Conditions | Result | Reference |
|---|---|---|---|---|
| Amano Lipase A (from A. niger) | Ochratoxin A | 37°C | 100% degradation in 3 h | nih.gov |
| Amano Lipase A (from A. niger) | Ochratoxin B | 37°C | 100% degradation in 10 h | nih.gov |
| Porcine Pancreas Lipase (PPL) | Ochratoxin A | 37°C, phosphate (B84403) buffer | 43% degradation in 25 h | nih.gov |
| Porcine Pancreas Lipase (PPL) | Ochratoxin A | 44°C, ultra-pure water | 100% degradation in 7 h | nih.gov |
| Porcine Pancreas Lipase (PPL) | Ochratoxin B | 37°C | 100% degradation in 9 h | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
